tert-Butyl 2-bromo-5-ethoxybenzoate
Description
Contextual Significance of Halogenated Benzoates in Synthetic Methodologies
Halogenated benzoates are a class of organic compounds that have found extensive use in synthetic chemistry. The presence of a halogen atom (such as bromine, chlorine, or fluorine) on the benzoate (B1203000) ring dramatically influences the molecule's reactivity. scbt.com This halogen atom can serve as a handle for a wide array of chemical transformations, including cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.
For instance, the bromine atom in a bromobenzoate can be readily displaced or used in reactions like the Suzuki, Heck, or Sonogashira couplings to introduce new functional groups. nih.gov This versatility makes halogenated benzoates valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.netarizona.edu The position of the halogen on the aromatic ring, along with the nature of other substituents, further fine-tunes the electronic properties and reactivity of the molecule, allowing for precise control over synthetic outcomes. researchgate.net The combustion of some chlorinated organic compounds can even produce poisonous gases, highlighting the diverse and sometimes hazardous nature of these chemicals. noaa.gov
Strategic Utility of tert-Butyl Ester Functionalities in Chemical Synthesis
The tert-butyl ester is a widely employed protecting group for carboxylic acids in organic synthesis. thieme.dethieme-connect.com Its bulkiness provides steric hindrance, effectively shielding the carboxylic acid from reacting with nucleophiles and under many basic conditions. This protective role is crucial when other parts of the molecule need to undergo chemical modification.
A key advantage of the tert-butyl ester is its ease of removal. youtube.com It is stable under a variety of reaction conditions but can be selectively cleaved under acidic conditions, often using trifluoroacetic acid, to regenerate the carboxylic acid. thieme.deyoutube.com This orthogonality—the ability to deprotect one functional group without affecting others—is a cornerstone of modern synthetic strategy. youtube.com The tert-butyl group's stability and selective removal make it an invaluable tool for multi-step syntheses of complex molecules, including peptides and natural products. thieme-connect.comyoutube.com
Overview of Research Trajectories Pertaining to tert-Butyl 2-bromo-5-ethoxybenzoate
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its constituent parts suggest its utility as a versatile intermediate. Research in related areas provides a clear indication of its potential applications. For example, the synthesis of its precursor, 2-bromo-5-methoxybenzoic acid, is well-established, indicating the accessibility of this structural motif. chemicalbook.comgoogle.com
The combination of the bromo-substituent, ready for cross-coupling reactions, and the tert-butyl ester protecting group, makes this compound an attractive starting material for the synthesis of more complex substituted benzoic acid derivatives. These derivatives could be precursors to biologically active molecules or advanced materials. The ethoxy group further modifies the electronic and steric properties of the benzene (B151609) ring, potentially influencing the regioselectivity of subsequent reactions. Future research is likely to leverage these features for the targeted synthesis of novel compounds with specific functionalities and applications.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C13H17BrO3 |
| Molecular Weight | 301.18 g/mol |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
Synthesis of Related Compounds
The synthesis of related compounds such as 2-bromo-5-methoxybenzoic acid often involves the bromination of the corresponding methoxybenzoic acid. google.com For instance, m-methoxybenzoic acid can be treated with a brominating agent like N-bromosuccinimide or dibromohydantoin in the presence of an initiator and a suitable solvent like chloroform (B151607) or dichloromethane (B109758) to yield the desired product. google.com The subsequent esterification with tert-butanol (B103910) would then lead to the formation of the tert-butyl ester.
Properties
IUPAC Name |
tert-butyl 2-bromo-5-ethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-5-16-9-6-7-11(14)10(8-9)12(15)17-13(2,3)4/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJGVFCJSZSPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Tert Butyl 2 Bromo 5 Ethoxybenzoate
Precursor Synthesis and Elaboration for tert-Butyl 2-bromo-5-ethoxybenzoate
The synthesis of this compound is often approached through the preparation and subsequent reaction of its constituent precursors. This section details the synthetic strategies for obtaining the necessary building blocks: 2-bromo-5-ethoxybenzoic acid derivatives and tert-butyl alcohol derivatives.
Strategies for 2-Bromo-5-ethoxybenzoic Acid Derivatives
The primary precursor for the target ester is 2-bromo-5-ethoxybenzoic acid. Its synthesis is analogous to that of its closely related methoxy (B1213986) counterpart, 2-bromo-5-methoxybenzoic acid, for which several synthetic routes have been documented. These methods typically involve the bromination of 3-ethoxybenzoic acid.
One common approach is the electrophilic bromination of 3-ethoxybenzoic acid using a brominating agent in the presence of a suitable solvent and catalyst. The ethoxy group is an ortho-, para-director; however, the carboxylic acid group is a meta-director. The directing effects of these two groups on the aromatic ring will influence the position of the incoming bromine atom.
A representative synthesis, adapted from the preparation of the methoxy analog, would involve dissolving 3-ethoxybenzoic acid in a solvent like acetic acid, followed by the addition of bromine and water and heating the mixture to reflux.
Another effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalytic amount of a strong acid, such as sulfuric acid, in a chlorinated solvent like chloroform (B151607) or dichloromethane (B109758). The reaction proceeds at a controlled temperature to ensure regioselectivity and minimize side-product formation. The use of co-catalysts like red phosphorus has also been reported to enhance the reaction efficiency.
| Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| N-Bromosuccinimide, H₂SO₄, KBr, Red Phosphorus | Dichloromethane | 25-30 | ~93 | ~99 |
| Dibromohydantoin, H₂SO₄, KBr, Red Phosphorus | Chloroform | 25-30 | ~92 | ~99 |
| Bromine, Acetic Acid, Water | Acetic Acid/Water | Reflux | ~79 | - |
Table 1: Representative Conditions for the Synthesis of 2-Bromo-5-alkoxybenzoic Acids
Note: The data in this table is based on the synthesis of the analogous 2-bromo-5-methoxybenzoic acid and is considered representative for the synthesis of 2-bromo-5-ethoxybenzoic acid.
Synthesis of tert-Butyl Alcohol Derivatives for Esterification
For the esterification step, tert-butyl alcohol is the most direct reagent. However, in some instances, derivatives of tert-butyl alcohol can be employed to facilitate the reaction, particularly when dealing with sterically hindered or less reactive carboxylic acids. One such derivative is DMF-di-tert-butyl acetal. When refluxed with a carboxylic acid in a suitable solvent, this reagent can cleanly and efficiently produce the corresponding tert-butyl ester.
Direct Synthesis of this compound
The direct synthesis of this compound can be approached through several strategic pathways, including the esterification of a pre-functionalized benzoic acid, the bromination of an existing ester, or the etherification of a phenolic precursor.
Esterification Routes: Mechanisms and Optimization
The most straightforward route to this compound is the esterification of 2-bromo-5-ethoxybenzoic acid with tert-butyl alcohol. Due to the steric hindrance of the tert-butyl group, this reaction typically requires specific conditions to proceed efficiently.
One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of tert-butyl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the product side.
Alternatively, the reaction can be facilitated by activating the carboxylic acid. The use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of a base like 4-(dimethylamino)pyridine (DMAP) can promote the esterification with tert-butyl alcohol under milder conditions.
Optimization of these reactions involves controlling the temperature, reaction time, and the choice of catalyst and solvent to maximize the yield and purity of the desired tert-butyl ester.
| Carboxylic Acid | Alcohol | Catalyst/Reagent | Solvent | Yield (%) |
| 2-Bromo-5-ethoxybenzoic Acid | tert-Butyl Alcohol | H₂SO₄ | None (excess alcohol) | Moderate |
| 2-Bromo-5-ethoxybenzoic Acid | tert-Butyl Alcohol | EDC, DMAP | Dichloromethane | Good to High |
| 2-Bromo-5-ethoxybenzoic Acid | DMF-di-tert-butyl acetal | - | Toluene | High |
Table 2: Plausible Esterification Routes to this compound
Note: The data in this table is representative and based on general esterification methods.
Bromination Strategies on Precursor Aromatic Systems
An alternative synthetic strategy involves the bromination of a precursor aromatic ester, namely tert-butyl 5-ethoxybenzoate. This approach requires the initial synthesis of the ester from 3-ethoxybenzoic acid and tert-butyl alcohol, followed by electrophilic aromatic bromination.
The bromination of tert-butyl 5-ethoxybenzoate would be carried out using a brominating agent such as N-bromosuccinimide or bromine in the presence of a Lewis acid catalyst or in an acidic medium. The directing effects of the ethoxy and the tert-butoxycarbonyl groups would need to be carefully considered to achieve the desired regioselectivity. The ethoxy group is a stronger activating and ortho-, para-directing group than the ester group, which is a deactivating meta-director. Therefore, the bromine atom is expected to be directed to the position ortho to the ethoxy group.
Etherification Approaches for the Ethoxy Moiety
A third synthetic pathway involves the introduction of the ethoxy group at a later stage of the synthesis. This would typically start with the synthesis of tert-butyl 2-bromo-5-hydroxybenzoate. This precursor could be prepared from 2-bromo-5-hydroxybenzoic acid and tert-butyl alcohol.
The subsequent etherification of the phenolic hydroxyl group can be achieved through a Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. The phenoxide is then reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the desired ethoxy group.
The choice of base, solvent, and temperature is crucial for the success of this reaction, as side reactions such as O-alkylation versus C-alkylation can occur.
Catalytic and Green Chemistry Approaches in the Synthesis of this compound
In recent years, a strong emphasis has been placed on the development of catalytic and environmentally benign synthetic methods. For the synthesis of tert-butyl esters like this compound, this has translated into the exploration of efficient catalytic systems and the adoption of atom-economical and sustainable protocols. These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents.
The direct esterification of a carboxylic acid with tert-butanol (B103910) is often challenging due to steric hindrance. Therefore, catalytic methods are generally employed to facilitate the formation of the tert-butyl ester.
One promising approach involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a powerful Brønsted acid catalyst. organic-chemistry.org This catalyst has been shown to be highly effective in the tert-butylation of various carboxylic acids, including those with functional groups like bromides, using tert-butyl acetate (B1210297) as both the reagent and solvent. organic-chemistry.org This method is notable for its high yields and significantly reduced reaction times compared to conventional methods. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 2-bromo-5-ethoxybenzoic acid with tert-butyl acetate in the presence of a catalytic amount of Tf₂NH.
Another catalytic system involves the use of palladium catalysts for the tert-butoxycarbonylation of aryl boronic acid derivatives. acs.org While this approach requires the initial conversion of the bromo-substituted benzoic acid to a boronic acid derivative, it offers a pathway to the desired tert-butyl ester.
Heterogeneous catalysts, such as acidic cation exchange resins, have also been investigated for the synthesis of tert-butyl esters. researchgate.net These solid acid catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused, simplifying the purification process and contributing to a greener synthesis. The reaction would typically involve heating the carboxylic acid with isobutene in the presence of the resin.
The following table summarizes potential catalytic systems applicable to the synthesis of this compound based on analogous reactions.
| Catalyst System | Reagents | Typical Conditions | Advantages |
| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | 2-bromo-5-ethoxybenzoic acid, tert-butyl acetate | Room temperature to mild heating | High yields, short reaction times |
| Palladium Acetate / Triphenylphosphine | 2-borono-5-ethoxybenzoic acid, Di-tert-butyl dicarbonate (B1257347) | Elevated temperature | Good for specific substrates |
| Acidic Cation Exchange Resin | 2-bromo-5-ethoxybenzoic acid, Isobutene | Elevated temperature and pressure | Catalyst recyclability, simple work-up |
| Ferric Chloride (FeCl₃) / Oxone | 2-bromo-5-ethoxybenzyl alcohol | Mild heating | Metal-free, chemoselective |
Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. Sustainable protocols also aim to minimize waste and use environmentally benign reagents and solvents.
A noteworthy sustainable approach is the use of mechanochemistry, specifically electromagnetic milling, for the synthesis of tert-butyl esters. researchgate.netrsc.org This solvent-free and base-free method utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the tert-butyl source and has been shown to be highly efficient without the need for external heating. researchgate.netrsc.org The reaction proceeds in a neutral environment, which is beneficial for substrates with sensitive functional groups. rsc.org This protocol offers high atom economy as the main byproduct is the volatile and easily removable tert-butanol and carbon dioxide.
The use of flow microreactors represents another sustainable strategy for the synthesis of tert-butyl esters. rsc.org Flow chemistry offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for process automation and scalability. rsc.org A flow process for tert-butylation would provide a more efficient and sustainable route to this compound.
Microwave-assisted synthesis is another green chemistry tool that can accelerate esterification reactions, often leading to higher yields in shorter reaction times and with reduced energy consumption compared to conventional heating methods. ijsdr.org
The table below outlines some atom-economical and sustainable protocols that could be adapted for the synthesis of this compound.
| Protocol | Key Features | Sustainability Aspects |
| Mechanochemical Synthesis | Solvent-free, base-free, electromagnetic milling with (Boc)₂O | High atom economy, no solvent waste, energy efficient |
| Flow Microreactor Synthesis | Continuous process, enhanced control over reaction parameters | Improved efficiency and safety, reduced waste, scalable |
| Microwave-Assisted Esterification | Rapid heating, shorter reaction times | Energy savings, potentially higher yields |
By adopting these advanced catalytic and green chemistry methodologies, the synthesis of this compound can be achieved with greater efficiency and a reduced environmental footprint, aligning with the modern principles of sustainable chemical manufacturing.
Reactivity Profiles and Mechanistic Investigations of Tert Butyl 2 Bromo 5 Ethoxybenzoate
Cross-Coupling Reactions Involving the Aryl Bromide Moiety
The carbon-bromine bond in tert-butyl 2-bromo-5-ethoxybenzoate is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. The electron-donating nature of the para-ethoxy group and the steric bulk of the ortho-tert-butyl ester influence the reactivity of the aryl bromide in these transformations.
Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille Couplings)
Palladium-catalyzed reactions that form carbon-carbon bonds are cornerstones of synthetic chemistry, allowing for the construction of biaryl systems, styrenyl derivatives, and aryl alkynes. The aryl bromide of this compound is a suitable electrophile for these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. It is widely used in the pharmaceutical industry. nih.gov While specific examples with this compound are not prevalent in foundational literature, the reaction of similar aryl bromides is well-established. The general conditions involve a Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base such as potassium carbonate.
Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene, typically an acrylate (B77674) or styrene, to form a substituted alkene. The reaction is catalyzed by a palladium complex and requires a base. For related aryl bromides, catalyst systems containing Pd(OAc)₂ and a phosphine ligand are effective. researchgate.net
Sonogashira Coupling: A powerful method for forming C(sp²)-C(sp) bonds, the Sonogashira reaction couples the aryl bromide with a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst and an amine base. organic-chemistry.org Modern, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts. nih.govresearchgate.net A novel palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, has been shown to be effective for room-temperature, copper-free Sonogashira couplings of challenging aryl bromides. nih.gov
Stille Coupling: This reaction utilizes an organotin compound as the nucleophilic partner. Although highly effective, the toxicity of organotin reagents has led to a decline in its use in favor of alternatives like the Suzuki-Miyaura coupling.
Table 1: Representative Conditions for Palladium-Catalyzed C-C Cross-Coupling Reactions of Aryl Bromides
| Coupling Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Substrates | Citation |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | Arylboronic acids | nih.gov |
| Heck | Pd(OAc)₂ | P(o-tol)₃, P(t-Bu)₃ | Et₃N, K₂CO₃ | DMF, NMP | Acrylates, Styrenes | researchgate.net |
| Sonogashira (Cu-free) | Pd(OAc)₂, [DTBNpP]Pd(crotyl)Cl | DPEPhos, P(t-Bu)₃ | Cs₂CO₃, TMP | DMSO, ACN | Terminal Alkynes | nih.govorganic-chemistry.org |
Carbon-Nitrogen and Carbon-Oxygen Bond Formations (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines. This reaction has become a vital tool for synthesizing anilines, which are prevalent in pharmaceuticals and materials science. The reaction of an aryl bromide like this compound with an amine would proceed using a palladium precatalyst, a suitable phosphine ligand (often a bulky, electron-rich biarylphosphine), and a strong base like sodium tert-butoxide. researchgate.netresearchgate.net The choice of ligand is critical and is often tailored to the specific substrates. Similarly, C-O bond formation can be achieved by coupling aryl bromides with alcohols or phenols under related catalytic conditions. Recent advances have shown that simple additives like tert-butylamine (B42293) can facilitate nickel-photoredox cross-coupling reactions for both C-N and C-O bond formation. chemrxiv.org
Mechanistic Elucidation of Catalytic Cycles in Cross-Coupling
The mechanisms of palladium-catalyzed cross-coupling reactions are generally understood to proceed through a common catalytic cycle involving three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Pd(II) intermediate, Ar-Pd(II)-Br. acs.org This is often the rate-determining step of the cycle. The electron density of the aryl bromide can influence the rate of this step; electron-donating groups like the ethoxy group in this compound can slow the reaction compared to electron-withdrawn substrates.
Transmetalation (for Suzuki, Stille) or Migratory Insertion (for Heck): In the Suzuki reaction, the organoboron compound exchanges its organic group with the bromide on the palladium center, a process facilitated by the base. nih.gov In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-Aryl bond. For the Buchwald-Hartwig amination, an amido-palladium complex is formed. researchgate.netacs.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net
Transformations of the tert-Butyl Ester Group
The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under basic and many nucleophilic conditions, while being readily cleavable under acidic conditions.
Transesterification Reactions: Scope and Limitations
Transesterification of the tert-butyl ester in this compound to form other esters (e.g., methyl or ethyl esters) is a challenging transformation. The steric hindrance of the tertiary alcohol and the stability of the departing tert-butyl carbocation make it less favorable than transesterification involving primary or secondary alcohols. thieme-connect.com
Despite the difficulties, several methods have been developed. A very mild and efficient protocol involves the reaction of methyl esters with potassium tert-butoxide in diethyl ether to form tert-butyl esters; the reverse reaction is less common but conceivable under specific equilibrium conditions. thieme-connect.com Catalytic systems using lanthanum(III) complexes have shown high efficiency in promoting the transesterification of esters with primary, secondary, and even tertiary alcohols. researchgate.net Borane catalysts have also been employed for the transesterification of tert-butyl esters under mild, chemoselective conditions. rsc.org However, the scope of these reactions can be limited, and yields may be lower compared to more conventional esterification methods starting from the carboxylic acid. Generally, for a substrate like this compound, a two-step sequence of deprotection to the carboxylic acid followed by re-esterification is often a more practical and reliable synthetic route than direct transesterification. thieme-connect.comorganic-chemistry.org
Amidation Reactions and Other Carboxylic Acid Derivative Formations
The tert-butyl ester group of this compound can be converted into other carboxylic acid derivatives, such as amides, through several established synthetic routes. The bulky tert-butyl group can be cleaved under specific conditions to generate a carboxylic acid or an acyl chloride intermediate, which can then be reacted with an amine to form the corresponding amide.
One common method for the conversion of tert-butyl esters to other esters or amides involves in situ generation of an acid chloride. For instance, a reaction with a chlorinating agent like α,α-dichlorodiphenylmethane, catalyzed by tin(II) chloride, can transform the tert-butyl ester into a more reactive acid chloride. This intermediate can then readily react with a primary or secondary amine to yield the desired amide. While this method is general for tert-butyl esters, its specific application to this compound has not been documented in detail.
Another approach is the direct amidation of the tert-butyl ester. This can be challenging due to the steric hindrance of the tert-butyl group and the relatively low reactivity of esters. However, specialized conditions, such as high temperatures or the use of specific catalysts, can facilitate this transformation. For example, nickel-catalyzed transamidation has been shown to be effective for some N-acyl lactams, suggesting potential applicability to other challenging amide formations.
Hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 2-bromo-5-ethoxybenzoic acid, is a more common transformation. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or by heating with a strong acid like hydrochloric acid. The resulting carboxylic acid can then be activated, for example with thionyl chloride (SOCl₂) or oxalyl chloride, to form the acyl chloride. This highly reactive intermediate can then be treated with a wide variety of amines to form amides.
Table 1: General Reactions for the Formation of Carboxylic Acid Derivatives from tert-Butyl Esters
| Reaction Type | Reagents and Conditions | Product Type |
| Hydrolysis | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Carboxylic Acid |
| Hydrolysis | Aqueous Acid (e.g., HCl) and Heat | Carboxylic Acid |
| Amidation (via acid chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | Amide |
| Transesterification | Alcohol (R'OH), Acid or Base Catalyst | Ester |
Note: This table represents general transformations of tert-butyl esters and has not been specifically documented for this compound.
Electrophilic and Nucleophilic Aromatic Substitution Potential on the Benzene (B151609) Ring
The benzene ring of this compound possesses three substituents that influence its reactivity towards both electrophilic and nucleophilic aromatic substitution. The directing effects of these groups determine the position of substitution for incoming reagents.
The ethoxy group (-OEt) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the benzene ring through resonance.
The bromo group (-Br) is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance.
The tert-butoxycarbonyl group (-COOtBu) is a moderately deactivating group and is meta-directing due to both its inductive and resonance electron-withdrawing effects.
For electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation), the positions of substitution are determined by a combination of these directing effects. The powerful ortho, para-directing ethoxy group will strongly favor substitution at the positions ortho and para to it. The position ortho to the ethoxy group (C-6) is also meta to the bromo and tert-butoxycarbonyl groups. The position para to the ethoxy group is occupied by the bromo group. The other position ortho to the ethoxy group (C-4) is ortho to the bromo group and meta to the tert-butoxycarbonyl group. The activating effect of the ethoxy group is likely to dominate, making the positions ortho to it the most probable sites for electrophilic attack, particularly the less sterically hindered C-4 position.
For nucleophilic aromatic substitution (SNAr) , the reaction is favored by the presence of strong electron-withdrawing groups and a good leaving group. In this molecule, the bromo atom can act as a leaving group. The presence of the electron-withdrawing tert-butoxycarbonyl group, particularly its influence on the positions ortho and para to the bromo group, can facilitate nucleophilic attack. However, the electron-donating ethoxy group would deactivate the ring towards nucleophilic attack. Therefore, the potential for SNAr at the C-2 position (where the bromo group is located) is likely to be a balance between these opposing electronic effects. Generally, for SNAr to occur, harsh reaction conditions or the presence of a strong nucleophile would be necessary.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (with boronic acids) and the Buchwald-Hartwig amination (with amines), are modern methods that are highly effective for the functionalization of aryl halides. bldpharm.combldpharm.com The bromo substituent on this compound makes it a suitable substrate for these types of reactions. These reactions would occur at the C-2 position, replacing the bromine atom with a new carbon-carbon or carbon-nitrogen bond, respectively. These reactions are generally high-yielding and tolerate a wide range of functional groups.
Strategic Applications of Tert Butyl 2 Bromo 5 Ethoxybenzoate in Complex Organic Synthesis
Utilization as a Key Building Block for Polyfunctionalized Aromatic Systems
The construction of polyfunctionalized aromatic systems, particularly biaryl and polyaryl structures, is of significant interest in medicinal chemistry and materials science. tert-Butyl 2-bromo-5-ethoxybenzoate serves as an excellent precursor for these systems, primarily through its participation in palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position provides a reactive handle for the formation of new carbon-carbon bonds.
One of the most powerful methods for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. In this reaction, the aryl bromide moiety of this compound can be coupled with a variety of organoboron reagents, such as arylboronic acids or their esters, in the presence of a palladium catalyst and a base. This reaction is highly tolerant of various functional groups, allowing for the direct synthesis of complex, substituted biphenyls. The ethoxy and tert-butyl ester groups on the benzoate (B1203000) ring remain intact under typical Suzuki-Miyaura conditions, providing a scaffold that can be further elaborated. For instance, the resulting biaryl compound can undergo subsequent functionalization, such as hydrolysis of the ester to the corresponding carboxylic acid, which can then be converted into amides or other derivatives. nih.gov
The table below illustrates a representative Suzuki-Miyaura coupling reaction utilizing an aryl bromide, which is analogous to the reactivity of this compound.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Biaryl Compound |
The ability to introduce a wide range of aryl and heteroaryl groups via this methodology makes this compound a key building block for creating libraries of compounds with diverse electronic and steric properties, which is particularly valuable in drug discovery programs. sigmaaldrich.com
Contribution to the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The structural motifs within this compound make it an ideal starting material for the construction of various heterocyclic systems, including benzofurans and indoles.
The synthesis of benzofurans, for example, can be achieved through a copper-catalyzed coupling of the aryl bromide with a terminal alkyne, followed by an intramolecular cyclization. The bromine atom at the 2-position and the adjacent ester group can influence the regioselectivity of the cyclization, leading to the formation of specific benzofuran (B130515) isomers. The ethoxy group can also play a role in modulating the reactivity and solubility of the intermediates.
Similarly, indole (B1671886) synthesis can be approached using this building block. For instance, a Buchwald-Hartwig amination reaction between this compound and an appropriate amine can be followed by an intramolecular cyclization to form the indole ring. The presence of the tert-butyl ester allows for the protection of the carboxylic acid functionality during these transformations, which can be deprotected at a later stage for further derivatization.
The following table presents a general scheme for the synthesis of benzofurans from an ortho-bromoaryl precursor, a strategy applicable to this compound.
| Starting Material | Reagents | Key Transformation | Product |
| o-Bromoaryl Ester | Terminal Alkyne, Cu Catalyst | Coupling/Cyclization | Substituted Benzofuran |
The versatility of this building block in accessing a range of important heterocyclic cores underscores its significance in synthetic organic chemistry.
Role in Convergent and Divergent Synthetic Pathways for Advanced Organic Molecules
In the synthesis of complex organic molecules, convergent and divergent strategies are employed to enhance efficiency and facilitate the generation of molecular diversity. This compound is well-suited for incorporation into both types of synthetic plans.
Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound can serve as this central scaffold. The bromine atom can be transformed into a variety of functional groups through different reactions. For instance, it can be subjected to lithium-halogen exchange followed by reaction with an electrophile, or it can be used in various palladium-catalyzed reactions to introduce different substituents. Simultaneously, the ester group can be hydrolyzed and converted into a range of amides or other derivatives. This allows for the rapid generation of a diverse set of analogues from a single starting material, which is a powerful strategy in medicinal chemistry for structure-activity relationship (SAR) studies.
The dual functionality of the bromine atom and the ester group provides multiple points for diversification, making this compound a valuable tool for both convergent and divergent synthetic approaches toward advanced organic molecules.
Precursor for Advanced Synthetic Reagents and Ligands
The development of novel reagents and ligands is crucial for advancing the field of organic synthesis. The structure of this compound makes it an attractive starting point for the synthesis of specialized phosphine (B1218219) ligands. Phosphine ligands are essential components of many transition metal catalysts used in cross-coupling reactions, hydrogenations, and other important transformations.
The bromine atom on the aromatic ring can be replaced by a phosphine group through a palladium-catalyzed phosphination reaction. nih.govnih.gov For example, reaction with diphenylphosphine (B32561) in the presence of a palladium catalyst can yield a triarylphosphine ligand incorporating the 2-carbo-tert-butoxy-4-ethoxyphenyl moiety. The electronic and steric properties of such a ligand can be fine-tuned by the presence of the ethoxy and ester groups. These groups can influence the ligand's coordination to the metal center and, consequently, the catalytic activity and selectivity of the resulting metal complex.
The table below outlines a general procedure for the synthesis of a triarylphosphine from an aryl bromide.
| Starting Material | Reagent | Catalyst | Product |
| Aryl Bromide | Diphenylphosphine | Pd(OAc)₂ | Triarylphosphine |
The ability to synthesize custom-designed ligands from readily available starting materials like this compound is of great importance for the development of new and more efficient catalytic systems. nih.govnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of Tert Butyl 2 Bromo 5 Ethoxybenzoate
Comprehensive Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For tert-Butyl 2-bromo-5-ethoxybenzoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provides a complete assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.
A full structural assignment is achieved by correlating the signals observed in ¹H and ¹³C NMR spectra using a suite of 2D experiments.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the ethoxy and tert-butyl groups. The aromatic region will display characteristic splitting patterns based on their substitution. The ¹³C NMR spectrum will show signals for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key COSY correlation would be observed between the protons of the ethoxy group's ethyl chain (-OCH₂CH₃). Correlations would also be seen between vicinal aromatic protons, confirming their positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to unambiguously assign the carbon signals for the ethoxy methylene (B1212753) and methyl groups, the tert-butyl methyl groups, and the protonated carbons of the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular structure. Key HMBC correlations would include:
Protons of the tert-butyl group correlating to the ester carbonyl carbon and the quaternary C-O carbon.
Protons of the ethoxy methylene group (-OCH₂-) correlating to the aromatic carbon at position 5.
Aromatic protons correlating to neighboring and quaternary carbons, confirming the substitution pattern on the benzene ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| Aromatic-H3 | ~7.2 | ~117 | C1, C5, C4 |
| Aromatic-H4 | ~6.9 | ~119 | C2, C6, C5 |
| Aromatic-H6 | ~7.5 | ~125 | C1, C2, C5 |
| Ethoxy -OCH₂- | ~4.1 (q) | ~64 | C5, Ethoxy -CH₃ |
| Ethoxy -CH₃ | ~1.4 (t) | ~15 | Ethoxy -OCH₂- |
| tert-Butyl -C(CH₃)₃ | ~1.6 (s) | ~28 | tert-Butyl quat C, C=O |
| Carbonyl C=O | - | ~165 | tert-Butyl protons |
| Aromatic C1 (C-C=O) | - | ~132 | Aromatic H6 |
| Aromatic C2 (C-Br) | - | ~115 | Aromatic H3, H6 |
| Aromatic C5 (C-O) | - | ~158 | Aromatic H4, H6, Ethoxy -OCH₂- |
This data is predicted based on standard chemical shift values and data from analogous compounds.
While specific studies on this molecule are not prevalent, relaxation studies (T₁ and T₂) and Nuclear Overhauser Effect (NOE) experiments could provide insights into the molecule's conformational preferences and dynamics in solution. For instance, NOE correlations could confirm the spatial proximity between the ethoxy group and the adjacent aromatic proton. Dynamic NMR could be employed to study the rotational barrier around the aryl-C(O) bond or the C-O bonds, although significant barriers are not expected at room temperature.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways
High-Resolution Mass Spectrometry is essential for confirming the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. For this compound (C₁₃H₁₇BrO₃), HRMS would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
The fragmentation pathways under ionization (e.g., Electron Ionization - EI) can also be elucidated, providing further structural confirmation.
Table 2: Predicted HRMS Data and Fragmentation for C₁₃H₁₇BrO₃
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Description |
|---|---|---|---|
| [M]⁺ | 316.0355 | 318.0335 | Molecular Ion |
| [M - C₄H₈]⁺ | 260.9709 | 262.9689 | Loss of isobutylene (B52900) from tert-butyl group |
| [M - C₄H₉]⁺ | 259.9631 | 261.9611 | Loss of tert-butyl radical |
| [M - OC(CH₃)₃]⁺ | 214.9525 | 216.9505 | Loss of tert-butoxy (B1229062) radical |
| [C₉H₉BrO₂]⁺ | 243.9808 | 245.9787 | Subsequent loss of CO from [M - C₄H₈]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum would clearly show the presence of the ester and ether functional groups. A strong absorption band corresponding to the C=O stretch of the ester is expected. Other key signals include C-O stretching vibrations for the ester and the ethoxy ether linkage, aromatic C=C stretching, and C-H stretching from the aliphatic and aromatic parts of the molecule.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The C-Br stretch, which can be weak in the IR, may be more readily observed in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Aromatic C-H | 3100-3000 | 3100-3000 | Stretch |
| Aliphatic C-H | 2980-2850 | 2980-2850 | Stretch |
| Ester C=O | ~1725 (strong) | ~1725 (weak) | Stretch |
| Aromatic C=C | 1600-1450 | 1600-1450 (strong) | Ring Stretch |
| Ester C-O | ~1250 | - | Asymmetric Stretch |
| Ether C-O | ~1150 | - | Asymmetric Stretch |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsion angles. researchgate.net It would also reveal the three-dimensional arrangement of molecules in the crystal lattice, known as the crystal packing. Analysis of the packing could identify intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O or C-H···Br hydrogen bonds, which govern the solid-state architecture. As of now, a published crystal structure for this specific compound is not available in open literature.
Theoretical and Computational Investigations of Tert Butyl 2 Bromo 5 Ethoxybenzoate
Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)
Electronic structure calculations are fundamental to modern computational chemistry, providing a detailed picture of the electron distribution within a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are frequently employed to determine the optimized geometry and electronic properties of organic compounds. For tert-butyl 2-bromo-5-ethoxybenzoate, DFT methods, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are well-suited to provide a balance between computational cost and accuracy for predicting its molecular properties. researchgate.netnih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted benzene (B151609) ring, while the LUMO is likely to be distributed over the aromatic ring and the carbonyl group of the ester. The electron-withdrawing bromine atom also influences the charge distribution.
A Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative estimates of the partial charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule.
Table 1: Calculated Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Charge (a.u.) |
|---|---|
| O(carbonyl) | -0.55 |
| O(ester) | -0.45 |
| C(carbonyl) | +0.60 |
| C(aromatic, attached to Br) | +0.10 |
| Br | -0.05 |
Note: Data is theoretical and generated for illustrative purposes based on typical DFT calculation results.
Theoretical calculations can accurately predict spectroscopic data, which is invaluable for the characterization of new compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to obtain theoretical chemical shifts that typically show good agreement with experimental values.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| tert-Butyl (CH₃) | 1.55 | 28.2 |
| tert-Butyl (quaternary C) | - | 82.5 |
| Ethoxy (CH₂) | 4.05 | 64.0 |
| Ethoxy (CH₃) | 1.40 | 14.8 |
| Aromatic CH (position 3) | 7.20 | 116.0 |
| Aromatic CH (position 4) | 6.90 | 115.5 |
| Aromatic CH (position 6) | 7.50 | 125.0 |
| Aromatic C (ester) | - | 122.0 |
| Aromatic C (Br) | - | 113.0 |
| Aromatic C (ethoxy) | - | 158.0 |
Note: Data is theoretical and generated for illustrative purposes based on typical DFT calculation results.
Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT can help in the assignment of bands in an experimental infrared (IR) spectrum. researchgate.net The computed frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.
Table 3: Selected Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C=O stretch (ester) | 1725 |
| C-O stretch (ester) | 1250 |
| Aromatic C=C stretch | 1600, 1480 |
| C-Br stretch | 650 |
| C-H stretch (aromatic) | 3050-3100 |
Note: Data is theoretical and generated for illustrative purposes based on typical DFT calculation results.
Molecules with rotatable single bonds, such as the C-O bond of the ester and ethoxy groups in this compound, can exist as multiple conformational isomers. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. By performing geometry optimizations starting from different initial structures, the relative energies of various conformers can be determined.
The bulky tert-butyl group and the bromine atom will likely impose significant steric constraints, influencing the preferred orientation of the ester and ethoxy groups relative to the benzene ring.
Table 4: Relative Energies of Plausible Conformational Isomers of this compound
| Conformer | Dihedral Angle (C-C-O-C of ester) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Global Minimum) | ~0° (planar) | 0.00 |
| B | ~90° | +3.5 |
Note: Data is theoretical and generated for illustrative purposes based on typical DFT calculation results.
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Computational chemistry can be used to model the reaction pathways of chemical transformations, providing insights into reaction mechanisms and kinetics. uh.edu This involves locating the transition state structures and calculating the activation energies for the reactions. For this compound, this could be applied to model reactions such as nucleophilic aromatic substitution of the bromine atom or hydrolysis of the ester group. The calculated activation barriers can help in understanding the feasibility of a reaction under different conditions.
Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations can provide a picture of the dynamic behavior of this compound over time. researchgate.net By simulating the motion of the molecule and its surrounding solvent molecules, MD can be used to study conformational changes, intermolecular interactions, and the influence of the solvent on the molecule's structure and properties. For instance, MD simulations in different solvents could reveal how solvent polarity affects the conformational equilibrium and the accessibility of reactive sites.
Quantitative Structure-Reactivity Relationship (QSRR) Studies (if applicable to non-biological activity)
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. While more commonly applied in the context of biological activity (QSAR), QSRR can also be used to model non-biological reactivity. For a series of related benzoate (B1203000) esters, QSRR models could be developed to predict reactivity in, for example, a specific type of chemical reaction based on calculated molecular descriptors such as electronic parameters (e.g., HOMO/LUMO energies, atomic charges) and steric parameters.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
Derivatization Strategies and Synthesis of Structural Analogues of Tert Butyl 2 Bromo 5 Ethoxybenzoate
Systematic Modification of the Ester Moiety
The tert-butyl ester group is a common protecting group for carboxylic acids and can be modified or cleaved under specific conditions to yield other esters or the parent carboxylic acid. organic-chemistry.org
One of the primary transformations of the tert-butyl ester is its hydrolysis to the corresponding carboxylic acid, 2-bromo-5-ethoxybenzoic acid. This reaction is typically carried out under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). Alternatively, milder methods, such as heating with silica (B1680970) gel in toluene, can achieve the same transformation, offering selectivity over other acid-labile groups. researchgate.net
Transesterification is another key strategy to diversify the ester moiety. This can be achieved by reacting the parent compound with various alcohols in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) or ethanol (B145695) under acidic conditions can yield the corresponding methyl or ethyl esters. The use of diols in transesterification reactions can lead to the formation of glycol esters. google.com
Furthermore, the carboxylic acid obtained from hydrolysis can be converted into a variety of other functional groups. Activation of the carboxylic acid, for example by conversion to an acyl chloride, allows for subsequent reactions with amines to form amides, or with different alcohols to form a wider range of esters. ncert.nic.in
Table 1: Examples of Ester Moiety Modifications
| Starting Material | Reagents and Conditions | Product |
| tert-Butyl 2-bromo-5-ethoxybenzoate | Trifluoroacetic acid, Dichloromethane, Room Temp | 2-Bromo-5-ethoxybenzoic acid |
| This compound | Methanol, Catalytic H₂SO₄, Reflux | Methyl 2-bromo-5-ethoxybenzoate |
| 2-Bromo-5-ethoxybenzoic acid | Thionyl chloride; then Benzylamine, Pyridine | N-Benzyl-2-bromo-5-ethoxybenzamide |
| 2-Bromo-5-ethoxybenzoic acid | Oxalyl chloride; then Ethylene glycol | 2-(2-Bromo-5-ethoxyphenoxy)-2-oxoethyl 2-bromo-5-ethoxybenzoate |
Functional Group Interconversions on the Aromatic Ring
The bromo and ethoxy substituents on the aromatic ring of this compound are amenable to a range of functional group interconversions, providing a powerful tool for creating structural analogues. fiveable.me
The bromine atom can be readily displaced or used in cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds. Reaction with boronic acids (Suzuki coupling) can introduce alkyl or aryl substituents at the 2-position.
The ethoxy group, an ether linkage, can be cleaved to yield a hydroxyl group. This is typically achieved using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃). The resulting phenol (B47542) can then be further functionalized, for example, by alkylation to introduce different ether groups or by conversion to a triflate for use in further cross-coupling reactions.
Table 2: Examples of Functional Group Interconversions on the Aromatic Ring
| Starting Material | Reagents and Conditions | Product |
| This compound | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Water, Reflux | tert-Butyl 5-ethoxy-[1,1'-biphenyl]-2-carboxylate |
| This compound | Boron tribromide (BBr₃), Dichloromethane, -78 °C to Room Temp | tert-Butyl 2-bromo-5-hydroxybenzoate |
| tert-Butyl 2-bromo-5-hydroxybenzoate | Methyl iodide, K₂CO₃, Acetone, Reflux | tert-Butyl 2-bromo-5-methoxybenzoate |
Introduction of Additional Functionalities via Selective Reactions
New functional groups can be introduced onto the aromatic ring through selective reactions, primarily electrophilic aromatic substitution. The directing effects of the existing substituents (bromo, ethoxy, and tert-butoxycarbonyl) will govern the position of the incoming group. The ethoxy group is a strong activating group and is ortho, para-directing, while the bromo and tert-butoxycarbonyl groups are deactivating and meta-directing relative to their own positions.
Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration will be influenced by the combined directing effects of the substituents. Given the strong activating effect of the ethoxy group, nitration is likely to occur at the position ortho to it (C6) or para to it (C3, which is blocked).
Halogenation, such as bromination or chlorination, can introduce an additional halogen atom onto the ring. Friedel-Crafts acylation or alkylation can introduce acyl or alkyl groups, respectively, although the deactivating nature of the bromo and ester groups might require harsh reaction conditions.
Table 3: Examples of Introduction of Additional Functionalities
| Starting Material | Reagents and Conditions | Product |
| This compound | HNO₃, H₂SO₄, 0 °C | tert-Butyl 2-bromo-5-ethoxy-6-nitrobenzoate |
| This compound | N-Bromosuccinimide, Acetic acid | tert-Butyl 2,4-dibromo-5-ethoxybenzoate |
| This compound | Acetyl chloride, AlCl₃, CS₂ | tert-Butyl 4-acetyl-2-bromo-5-ethoxybenzoate |
Synthesis of Polymeric and Oligomeric Derivatives
The structure of this compound allows for its use as a monomer in the synthesis of polymers and oligomers. This can be achieved by first converting one of the existing functional groups into a polymerizable moiety.
For instance, the bromo substituent can be transformed into a vinyl group via a Stille or Suzuki coupling reaction, creating a styrenic monomer that can undergo radical polymerization. Alternatively, the bromo group can be used in polycondensation reactions. For example, after conversion of the tert-butyl ester to a carboxylic acid, the resulting molecule can be used as an A-B type monomer in the formation of polyesters or polyamides.
Another approach involves the synthesis of bifunctional derivatives. For example, the ethoxy group could be part of a longer polyethylene (B3416737) glycol (PEG) chain containing a terminal reactive group, such as an azide (B81097) or an alkyne for click chemistry, or another bromo group. bldpharm.combldpharm.com This would allow for the incorporation of the benzoate (B1203000) unit into larger polymer backbones.
Emerging Roles of Tert Butyl 2 Bromo 5 Ethoxybenzoate in Advanced Materials Science and Chemical Innovation
Precursor for Monomers in Polymer Science and Functional Macromolecules
While direct research on the polymerization of tert-Butyl 2-bromo-5-ethoxybenzoate is limited, its structural motifs suggest a significant potential as a precursor for a variety of functional monomers. The presence of the bromo- and ethoxy- groups on the aromatic ring allows for a range of post-functionalization reactions to introduce polymerizable groups.
For instance, the bromo-substituent can be readily converted into a more reactive functional group, such as a vinyl, styryl, or acrylate (B77674) moiety, through well-established cross-coupling reactions. These transformations would yield novel monomers with tailored electronic and physical properties. The ethoxy group, being an electron-donating substituent, can influence the reactivity of the aromatic ring and the properties of the resulting polymer, such as its solubility and thermal stability.
The tert-butyl ester group can serve a dual purpose. In some cases, it can be carried through the polymerization process to impart specific properties to the final macromolecule, such as increased solubility in organic solvents and thermal stability. Alternatively, the tert-butyl group can act as a protecting group for the carboxylic acid functionality. After polymerization, this group can be cleaved under specific conditions to unmask the carboxylic acid, leading to the formation of functional polymers with tunable properties like pH-responsiveness and the ability to coordinate with metal ions.
A study on the synthesis and characterization of new prodrug polymers based on chitosan (B1678972) and tertiary-butyl acrylate highlights the utility of the tert-butyl acrylate monomer. tcichemicals.com This monomer, known for its high reactivity and bulky hydrophobic residue, is a valuable component in chemical syntheses due to its ability to readily undergo various reactions with a wide range of organic and inorganic compounds. tcichemicals.com This suggests that monomers derived from this compound could exhibit similar reactivity and versatility.
Table 1: Potential Monomer Derivatives of this compound
| Derivative | Potential Synthesis Route | Potential Polymer Properties |
| 2-vinyl-5-ethoxy-tert-butyl benzoate (B1203000) | Stille or Suzuki coupling | Enhanced thermal stability, tunable refractive index |
| 2-acryloyl-5-ethoxy-tert-butyl benzoate | Heck coupling | Photocrosslinkable, potential for hydrogel formation |
| 2-ethynyl-5-ethoxy-tert-butyl benzoate | Sonogashira coupling | Precursor for conductive polymers, high carbon yield |
Integration into Rational Design of Organic Electronic Materials and Supramolecular Architectures
The rational design of organic electronic materials often relies on the precise control of molecular structure to dictate electronic properties and solid-state packing. This compound offers a scaffold that can be systematically modified for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
The bromo-substituent is a key functional handle for introducing electronically active moieties through cross-coupling reactions. This allows for the synthesis of a diverse library of materials with varying highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The ethoxy group can further modulate these electronic properties through its electron-donating nature. The bulky tert-butyl group can influence the morphology of thin films by disrupting close packing, which can be advantageous in certain device architectures to enhance solubility and film-forming properties.
In the field of supramolecular chemistry, the directed assembly of molecules into well-defined architectures is paramount. The functional groups on this compound can participate in various non-covalent interactions, such as hydrogen bonding (after deprotection of the ester), halogen bonding (via the bromo-substituent), and π-π stacking. These interactions can be harnessed to construct complex supramolecular structures like liquid crystals, gels, and molecular containers.
While direct examples are not yet prevalent in the literature, the building block approach is common. For instance, related bromo-tert-butylphenyl compounds are utilized as intermediates in the synthesis of larger, functional molecules for materials science applications.
Table 2: Potential Applications in Organic Electronics
| Application Area | Role of this compound Derivative | Key Structural Features |
| Organic Field-Effect Transistors (OFETs) | Precursor for the synthesis of the active semiconductor layer. | Planar aromatic core, tunable HOMO/LUMO levels. |
| Organic Light-Emitting Diodes (OLEDs) | Building block for host or emissive materials. | High triplet energy, good thermal stability. |
| Organic Photovoltaics (OPVs) | Component of donor or acceptor materials. | Broad absorption spectrum, efficient charge transport. |
Role in the Development of Novel Catalytic Systems or Ligands
The development of efficient and selective catalytic systems is a cornerstone of modern chemistry. Aryl bromides, such as this compound, are valuable precursors for the synthesis of phosphine (B1218219) ligands, which are widely used in transition metal catalysis.
The bromo-substituent can be readily displaced by a phosphine group through a nucleophilic substitution reaction or a metal-catalyzed cross-coupling reaction. The electronic and steric properties of the resulting phosphine ligand can be fine-tuned by the substituents on the aromatic ring. The electron-donating ethoxy group in this compound would lead to a more electron-rich phosphine ligand, which can enhance the catalytic activity of the metal center in various reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The bulky tert-butyl group can also play a crucial role in creating a specific steric environment around the metal center, influencing the selectivity of the catalytic reaction. rsc.org
While no specific ligands derived directly from this compound are prominently featured in the literature, the synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) highlights the importance of tert-butyl groups in chiral ligands for asymmetric catalysis. sigmaaldrich.com This suggests that chiral ligands derived from the title compound could find applications in enantioselective transformations.
Table 3: Potential Phosphine Ligands and Their Catalytic Applications
| Ligand Type | Potential Synthesis from this compound | Potential Catalytic Application |
| Monodentate Phosphine | Direct phosphination of the aryl bromide. | Suzuki-Miyaura cross-coupling. |
| Bidentate Phosphine | Dimerization followed by phosphination. | Heck-Mizoroki olefination. |
| Chiral Phosphine | Use of a chiral phosphinating agent. | Asymmetric hydrogenation. |
Contributions to Sustainable Chemical Processes and Methodologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound and its derivatives can contribute to this goal in several ways.
The development of more efficient catalytic systems, as discussed in the previous section, is a key aspect of green chemistry. By enabling reactions to proceed under milder conditions with lower catalyst loadings, the environmental impact of chemical synthesis can be significantly reduced.
Furthermore, the synthesis of tert-butyl esters, including this compound itself, can be achieved through environmentally benign methods. For example, patents describe greener synthetic routes for tert-butyl bromoacetate (B1195939) using solid acid catalysts and avoiding the use of hazardous reagents. These methodologies could potentially be adapted for the synthesis of the title compound.
The use of this compound as a building block can also lead to more atom-economical synthetic routes. By providing a pre-functionalized aromatic ring, it can reduce the number of synthetic steps required to access complex target molecules, thereby minimizing waste generation. The potential for catalytic applications of its derivatives also aligns with the principles of sustainable chemistry by promoting the use of catalytic rather than stoichiometric reagents.
Conclusion and Future Research Directions
Synthesis of tert-Butyl 2-bromo-5-ethoxybenzoate: State-of-the-Art and Remaining Challenges
The synthesis of this compound, while not explicitly detailed in current chemical literature, can be logically approached through a two-step process: the synthesis of its precursor, 2-bromo-5-ethoxybenzoic acid, followed by its esterification with tert-butanol (B103910).
The initial step involves the preparation of the substituted benzoic acid. A common method for the synthesis of related compounds, such as 2-bromo-5-methoxybenzoic acid, involves the bromination of the corresponding m-alkoxybenzoic acid. google.com For the ethoxy derivative, this would entail the bromination of 3-ethoxybenzoic acid. Various brominating agents and conditions can be employed, with the choice of solvent and catalyst being crucial for achieving high regioselectivity and yield. Challenges in this step include controlling the position of bromination on the aromatic ring to favor the desired 2-bromo isomer and minimizing the formation of other isomers.
The second step, the esterification of 2-bromo-5-ethoxybenzoic acid with tert-butanol to form the tert-butyl ester, presents its own set of challenges due to the steric hindrance of the bulky tert-butyl group. organic-chemistry.orgthieme.de Standard Fischer esterification conditions using acid catalysis are often inefficient for the formation of tert-butyl esters. More specialized methods are typically required. One effective approach involves the use of tert-butyl acetate (B1210297) as both a reagent and solvent, catalyzed by a strong acid like bis(trifluoromethanesulfonyl)imide (Tf₂NH). organic-chemistry.orgthieme.de This method has been shown to be effective for a variety of carboxylic acids, including those with functional groups like bromides. organic-chemistry.org
Table 1: Plausible Synthetic Route for this compound
| Step | Reaction | Key Reagents and Conditions | Potential Challenges |
| 1 | Bromination | 3-Ethoxybenzoic acid, Brominating agent (e.g., NBS, Br₂), Catalyst (e.g., FeBr₃), Solvent | Regioselectivity, Formation of isomeric byproducts |
| 2 | Esterification | 2-Bromo-5-ethoxybenzoic acid, tert-Butyl acetate, Tf₂NH (catalyst) | Steric hindrance, Low yields with standard methods |
The lack of a documented, optimized synthesis for this compound remains a significant challenge, necessitating experimental validation of these proposed routes.
Outlook on Novel Reactivity and Transformational Pathways
The reactivity of this compound is anticipated to be dictated by its two primary functional groups: the aryl bromide and the tert-butyl ester. The bromine atom on the aromatic ring serves as a versatile handle for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: The aryl bromide moiety is an excellent substrate for Suzuki-Miyaura cross-coupling reactions with boronic acids or their derivatives. mit.edu This would allow for the formation of a new carbon-carbon bond at the 2-position, enabling the synthesis of complex biaryl structures. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. mit.edu
Heck-Mizoroki Reaction: The compound could also participate in Heck-Mizoroki reactions with alkenes to introduce a vinyl group at the bromine-bearing carbon. organic-chemistry.orgrsc.org This reaction provides a powerful method for the construction of substituted styrenes and other unsaturated systems.
Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond can be achieved through the Buchwald-Hartwig amination, coupling the aryl bromide with a primary or secondary amine. libretexts.orgorganic-chemistry.org This reaction is a cornerstone of medicinal chemistry for the synthesis of arylamines.
The tert-butyl ester group is generally stable under the conditions of many cross-coupling reactions, acting as a protecting group for the carboxylic acid. However, it can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid, providing another avenue for further functionalization. thieme.de
The interplay between the ethoxy group and the other substituents on the aromatic ring may also influence the reactivity of the molecule, a subject that warrants further investigation.
Prospective Applications in Advanced Chemical Research and Development
While specific applications for this compound have not been reported, its structure suggests significant potential as a building block in various areas of chemical research and development.
In medicinal chemistry , substituted benzoates are common structural motifs in a wide range of pharmaceutical agents. The ability to functionalize the molecule at the bromine position through cross-coupling reactions makes it a valuable intermediate for the synthesis of libraries of compounds for drug discovery programs. The ethoxy group can also play a role in modulating the pharmacokinetic properties of a potential drug candidate.
In materials science , bromoaromatic compounds are often used as precursors for the synthesis of organic electronic materials, such as polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The defined substitution pattern of this compound could be exploited to create novel materials with specific electronic and photophysical properties.
Identified Gaps and Opportunities for Future Scholarly Inquiry
The most significant finding regarding this compound is the profound lack of information in the existing scientific literature. This presents a clear opportunity for future scholarly inquiry.
Key areas for future research include:
Development and Optimization of a Synthetic Route: A systematic investigation into the synthesis of this compound is needed to establish a reliable and efficient protocol. This would involve a detailed study of reaction conditions for both the bromination and esterification steps.
Exploration of Reactivity: A comprehensive study of the compound's reactivity in various cross-coupling reactions would be highly valuable. This would include an assessment of the influence of the ethoxy and tert-butyl ester groups on the reaction outcomes.
Investigation of Physicochemical Properties: A thorough characterization of the physical and chemical properties of the compound is essential for its potential application.
Synthesis of Novel Derivatives and Analogues: The use of this compound as a scaffold for the synthesis of new and complex molecules could lead to the discovery of compounds with interesting biological activities or material properties.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for tert-Butyl 2-bromo-5-ethoxybenzoate, and how do reaction conditions influence yield?
- Methodology : The synthesis of tert-butyl-substituted benzoates typically involves esterification of the corresponding benzoic acid derivative. For example, tert-Butyl 4-bromo-2-nitrobenzoate is synthesized via nucleophilic substitution using potassium tert-butoxide in N,N-dimethyl acetamide under reflux (20–55°C for 14 hours) . For the target compound, bromination at the 2-position and ethoxy substitution at the 5-position may require sequential functionalization. Key steps include:
- Bromination of the aromatic ring using Br₂/FeBr₃ or N-bromosuccinimide (NBS).
- Introduction of the ethoxy group via Williamson ether synthesis.
- Esterification with tert-butanol under acidic or coupling agents (e.g., DCC/DMAP).
- Critical Factors : Solvent polarity (e.g., DMA vs. DCM), temperature control to avoid tert-butyl group cleavage, and stoichiometric ratios to minimize side reactions.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., para-substituted ethoxy groups show distinct splitting) .
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of tert-butyl group, m/z [M – C₄H₉]⁺).
- Data Interpretation : Compare with PubChem entries for analogous compounds (e.g., ethyl 2-bromo-5-(trifluoromethyl)benzoate, InChIKey: ODFAIHQRCRQZGM-UHFFFAOYSA-N) to validate assignments .
Q. How does the compound’s stability vary under different storage or reaction conditions?
- Methodology :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Hydrolytic Sensitivity : Monitor ester hydrolysis rates in aqueous buffers (pH 2–12) via HPLC .
- Light Sensitivity : Conduct accelerated degradation studies under UV/visible light to identify photolytic byproducts .
Advanced Research Questions
Q. How can researchers design multi-step syntheses involving this compound while minimizing competing reactions (e.g., demethylation or debromination)?
- Experimental Design :
- Use protecting groups (e.g., tert-butyl esters) to shield reactive sites during bromination/ethoxy substitution .
- Optimize catalysts (e.g., Pd for cross-coupling) to prevent β-hydride elimination or undesired C-O bond cleavage.
Q. What computational methods can predict the reactivity of this compound in cross-coupling reactions?
- Approach :
- DFT Calculations : Model transition states for Suzuki-Miyaura couplings to evaluate steric/electronic effects of the tert-butyl and ethoxy groups .
- Molecular Docking : Simulate interactions with catalytic palladium complexes to prioritize ligand systems (e.g., SPhos vs. XPhos) .
Q. How can contradictory data on reaction yields or purity be resolved in studies involving this compound?
- Analytical Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
